molecular formula C7H5ClF3N B112640 5-Chloro-2-(trifluoromethyl)aniline CAS No. 445-14-7

5-Chloro-2-(trifluoromethyl)aniline

Cat. No. B112640
CAS RN: 445-14-7
M. Wt: 195.57 g/mol
InChI Key: GXMFVMMXHKXSBI-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H5ClF3N . It is a liquid that is clear and colorless to yellow to orange in appearance . The compound is also known by the synonyms 2-Amino-4-chlorobenzotrifluoride and 5-Chloro-alpha,alpha,alpha-trifluorotoluidine .


Synthesis Analysis

The synthesis of 5-Chloro-2-(trifluoromethyl)aniline involves several steps. One method involves a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which is then hydrolyzed in the presence of 6 M HCl to give intermediate 3g . Another process involves the use of hydrogenation catalysts that contain nickel and/or palladium in metallic or oxidic form .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(trifluoromethyl)aniline is represented by the SMILES string Nc1cc(ccc1Cl)C(F)(F)F . The InChI code for the compound is 1S/C7H5ClF3N/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H,12H2 .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it can undergo trifluoromethylarylation of alkenes using anilines . This reaction involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 195.57 . It has a refractive index of 1.4965-1.5015 at 20°C and a density of 1.428 g/mL at 25°C .

Scientific Research Applications

Vibrational Characteristics and Molecular Orbital Calculations

5-Chloro-2-(trifluoromethyl)aniline's vibrational characteristics have been extensively studied. Karthick et al. (2013) investigated its vibrational spectra, finding that the chlorine substituent significantly influences the vibrational wavenumbers. Detailed vibrational analyses were conducted using Fourier Transform-Infrared and Fourier Transform-Raman techniques, with calculations including natural bond orbitals and HOMO-LUMO energy gap analysis (Karthick, Balachandran, Perumal, & Nataraj, 2013).

Synthesis of Novel Pesticides

Liu An-chan (2015) described the synthesis of novel pesticides using 5-Chloro-2-(trifluoromethyl)aniline. This compound was used as an intermediate in the production of pesticides with potent growth-retarding activity against pests (Liu An-chan, 2015).

Applications in Nonlinear Optical Materials

A study by Revathi et al. (2017) explored the use of similar compounds in nonlinear optical (NLO) materials. They conducted vibrational analysis and theoretical density functional theory computations to evaluate their potential in NLO applications (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).

Catalytic Applications in Organic Synthesis

Wu et al. (2021) found 2-Fluoro-5-(trifluoromethyl)aniline, a closely related compound, to be effective as a monodentate transient directing group in Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes. This facilitated the synthesis of valuable organic compounds, demonstrating the compound's utility in organic synthesis (Wu, Liu, Qi, Qiao, Lu, Ma, Zhou, & Zhang, 2021).

Use in Fluorescence Quenching Studies

Geethanjali et al. (2015) investigated the fluorescence quenching of boronic acid derivatives using aniline as a quencher. This study contributes to understanding the fluorescence properties of these compounds, which can be crucial in analytical chemistry applications (Geethanjali, Nagaraja, & Melavanki, 2015).

Biocidal Applications

Asaad et al. (1988) reported on the synthesis of 5-Chloro-3-(2-nitroethenyl)salicylic acid anilides, highlighting their molluscicidal and fungicidal activities. This demonstrates the compound's potential in developing new biocides (Asaad, Grant, & Latif, 1988).

Bioremediation Approaches

Kuhn and Suflita (1989) researched the reductive dehalogenation of chloroanilines in polluted aquifers, suggesting novel bioremediation approaches for environments contaminated with these chemicals (Kuhn & Suflita, 1989).

Safety And Hazards

5-Chloro-2-(trifluoromethyl)aniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Relevant Papers

There are several peer-reviewed papers related to 5-Chloro-2-(trifluoromethyl)aniline . These papers discuss various aspects of the compound, including its synthesis, chemical reactions, and applications in organic synthesis.

properties

IUPAC Name

5-chloro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMFVMMXHKXSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196199
Record name 5-Chloro-2-(trifluoromethyl)aniline
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Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(trifluoromethyl)aniline

CAS RN

445-14-7
Record name 5-Chloro-2-(trifluoromethyl)benzenamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(trifluoromethyl)aniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-(trifluoromethyl)aniline
Source EPA DSSTox
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Record name 5-chloro-2-(trifluoromethyl)aniline
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Synthesis routes and methods

Procedure details

Aqueous ammonium sulfide (60 g., 52-60%) is added dropwise to a warm (75° C.), stirred ethanol solution of 5-chloro-2-trifluoromethylnitrobenzene (22.6 g., 0.1 mole) and the resulting mixture is heated for four hours at a heating bath temperature of 97° C. and then allowed to cool to room temperature. The reaction mixture is poured into water, and the organic product is extracted with diethyl ether. After washing and drying the ether solution, the ether is removed by evaporation to give 5-chloro-2-trifluoromethylaniline.
[Compound]
Name
ammonium sulfide
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Tordeux, B Langlois, C Wakselman - Journal of the Chemical …, 1990 - pubs.rsc.org
… The resulting mixture was separated by GLC on a 30% SE30 PAW column at 220 "C: 5-chloro-2-trifluoromethylaniline (1 la) (2.3 g, 15%); 3-chloro-2-trifluoromethylaniline (llb) (1.8 g, 12…
Number of citations: 135 pubs.rsc.org
C Liu, PR Jalagam, J Feng, W Wang… - Journal of Medicinal …, 2022 - ACS Publications
Galectin-3 (Gal-3), a member of the β-galactoside-binding protein family, is implicated in a wide variety of human diseases. Identification of Gal-3 inhibitors with the right combination of …
Number of citations: 9 pubs.acs.org
S Trofymchuk, MY Bugera, AA Klipkov… - The Journal of …, 2020 - ACS Publications
Diverse trifluoromethyl-substituted compounds were synthesized by deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids with sulfur tetrafluoride. The obtained products …
Number of citations: 25 pubs.acs.org

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